Carboxy primaquine-d4
Description
Contextualization of Carboxy Primaquine (B1584692) as a Key Metabolite of Primaquine
Primaquine, an 8-aminoquinoline (B160924) drug, is essential for the radical cure of Plasmodium vivax and Plasmodium ovale malaria due to its activity against the dormant liver stages (hypnozoites) of the parasite. frontiersin.orgnih.gov Upon administration, primaquine undergoes extensive and rapid biotransformation in the body. The main metabolic pathway involves oxidative deamination, a process catalyzed by monoamine oxidase (MAO), which converts primaquine into its principal plasma metabolite, carboxyprimaquine (cPQ). nih.govasm.org
| Parameter | Primaquine (PMQ) | Carboxyprimaquine (CPMQ) |
| Metabolic Origin | Parent Drug | Major Metabolite of Primaquine |
| Formation Pathway | N/A | Oxidative deamination of Primaquine via Monoamine Oxidase nih.gov |
| Relative Plasma Concentration | Lower | Significantly Higher than Primaquine frontiersin.org |
| Elimination Half-life | Approx. 3.76 +/- 1.8 hours vivaxmalaria.org | Approx. 15.7 +/- 12.2 hours vivaxmalaria.org |
Role and Significance of Deuterated Analogs in Pharmacological and Metabolic Investigations
Deuterated analogs, also known as isotopically labeled compounds, are powerful tools in pharmacology and drug metabolism research. cdnsciencepub.com Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen that contains an extra neutron. nih.gov Replacing hydrogen with deuterium in a drug molecule, a process called deuteration, creates a compound that is chemically identical to the original but has a greater mass.
The key to the utility of deuterated analogs lies in the "kinetic isotope effect" (KIE). researchgate.net The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can make the deuterated position on a molecule more resistant to metabolic cleavage, particularly by enzymes like the cytochrome P450 (CYP) system. cdnsciencepub.comnih.gov
This property has several significant applications in research:
Altering Metabolic Pathways: By strategically placing deuterium at sites vulnerable to metabolism ("soft spots"), researchers can slow down the breakdown of a drug. This can lead to a more favorable pharmacokinetic profile, potentially increasing the drug's half-life and exposure while reducing the formation of toxic metabolites. nih.gov
Internal Standards: In quantitative analysis using mass spectrometry (e.g., LC-MS/MS), deuterated analogs are considered the gold standard for internal standards. Because they behave almost identically to the non-deuterated (protium) compound during sample extraction and ionization, but are distinguishable by their higher mass, they allow for highly accurate and precise quantification of the target analyte in complex biological matrices like plasma or urine. acs.org
Metabolic Pathway Elucidation: Deuteration can be used to investigate the specific metabolic pathways a drug undergoes. By observing how deuteration at different positions affects the formation of various metabolites, scientists can map the biotransformation process in detail. researchgate.net
| Advantage of Deuteration | Description |
| Improved Pharmacokinetics | Deuteration can slow metabolic breakdown, potentially increasing drug half-life and exposure. nih.gov |
| Reduced Metabolic Toxicity | Can decrease the formation of reactive or toxic metabolites. cdnsciencepub.comresearchgate.net |
| Gold-Standard Internal Standard | Ideal for use in mass spectrometry-based bioanalysis for precise quantification. acs.org |
| Metabolic Pathway Investigation | Helps to identify specific sites and pathways of drug metabolism. researchgate.net |
Scope and Objectives of Academic Research on Carboxy Primaquine-d4 (Major)
The primary focus of academic research involving this compound (Major) centers on its application as an analytical tool to support pharmacokinetic and drug metabolism studies of primaquine. Given that carboxyprimaquine is the most abundant metabolite, accurately measuring its concentration is crucial for understanding primaquine's disposition in the body.
The specific objectives of using this compound (Major) in research include:
Quantitative Bioanalysis: The foremost objective is to serve as an internal standard for the precise quantification of carboxyprimaquine in biological samples (e.g., plasma, whole blood, urine) from clinical and preclinical studies. nih.govnih.gov Its use in liquid chromatography-mass spectrometry (LC-MS) methods allows researchers to accurately determine patient exposure to primaquine by measuring its major metabolite. This is critical for studies investigating the relationship between drug exposure and therapeutic efficacy or tolerability. asm.orgresearchgate.net
Pharmacokinetic Modeling: By enabling accurate measurement of carboxyprimaquine concentrations over time, this compound helps in the development of robust pharmacokinetic models. These models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of primaquine and for comparing its pharmacokinetics across different patient populations, such as adults and children or individuals with different CYP2D6 enzyme activity levels. nih.govasm.org
Metabolite-Focused Investigations: Research may also use this compound to investigate the downstream metabolism of carboxyprimaquine itself. While it is the major metabolite, it is also a substrate for further biotransformation. nih.gov Using a deuterated form can help in studies designed to identify these subsequent metabolites and the enzymes responsible for their formation, providing a more complete picture of the entire metabolic cascade of primaquine.
Structure
3D Structure
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
4-[(2,3,4,7-tetradeuterio-6-methoxyquinolin-8-yl)amino]pentanoic acid |
InChI |
InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19)/i3D,4D,7D,9D |
InChI Key |
KIMKJIXTIWKABF-GYUZUTSBSA-N |
Isomeric SMILES |
[2H]C1=C(C2=CC(=C(C(=C2N=C1[2H])NC(C)CCC(=O)O)[2H])OC)[2H] |
Canonical SMILES |
CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origin of Product |
United States |
Metabolic Genesis and Enzymatic Pathways of Carboxy Primaquine Formation
Monoamine Oxidase (MAO-A) Mediated Oxidative Deamination: The Primary Route to Carboxy Primaquine (B1584692)
The principal metabolic pathway for the formation of carboxy primaquine is the oxidative deamination of the terminal amine group in the primaquine side chain. This reaction is predominantly catalyzed by the enzyme monoamine oxidase A (MAO-A). The process involves the conversion of the primary amine to an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid, yielding carboxy primaquine. This metabolite is the most abundant primaquine derivative found in the plasma of both animals and humans. The high plasma concentrations of carboxy primaquine are a result of its slow elimination rate and significant binding to plasma proteins.
Characterization of Carboxy Primaquine Lactam and Methyl Ester Derivatives in Metabolic Studies
In the course of metabolic investigations, several derivatives of carboxy primaquine have been identified and characterized. Among these are the carboxy primaquine lactam and methyl ester derivatives. The lactam is formed through an intramolecular cyclization of carboxy primaquine. The methyl ester derivative arises from the esterification of the carboxylic acid group. The identification of these derivatives has been crucial in constructing a more complete metabolic map of primaquine and has aided in the development of sensitive analytical methods for the quantification of its various metabolites in biological samples.
Enantioselective Considerations in Primaquine Metabolism and Carboxy Primaquine Production
Primaquine is administered as a racemic mixture, composed of two enantiomers: (R)-primaquine and (S)-primaquine. The metabolism of primaquine exhibits enantioselectivity, meaning the two enantiomers are metabolized at different rates and potentially through different pathways. Consequently, the production of carboxy primaquine can vary depending on the specific enantiomer. Research has demonstrated that the stereochemistry of the parent compound influences the rate of metabolism and the profile of the resulting metabolites. This enantioselective metabolism is a critical factor in evaluating the distinct pharmacokinetic and pharmacodynamic properties of each primaquine enantiomer.
Strategic Applications of Carboxy Primaquine D4 Major in Advanced Research
Utility as an Internal Standard in Quantitative Bioanalysis
Carboxy Primaquine-d4 serves as an exemplary internal standard (ISTD) for quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net An ideal internal standard is a compound that is added to a sample in a known quantity to correct for variability during the analytical process, such as sample extraction, handling, and instrument response. nih.gov
The key advantage of using a stable isotope-labeled internal standard (SIL-IS) like this compound is that it is chemically and physically almost identical to the analyte being measured (the non-labeled carboxy primaquine). acs.org This results in several benefits:
Co-elution in Chromatography: The deuterated and non-deuterated forms have nearly identical retention times, meaning they travel through the chromatography column together. nih.gov
Similar Extraction Recovery: Both compounds behave similarly during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), ensuring that any loss of the analyte is mirrored by a proportional loss of the ISTD. researchgate.netresearchgate.net
Correction for Matrix Effects: They experience similar ionization suppression or enhancement in the mass spectrometer's ion source, allowing the ISTD to accurately correct for these matrix-related interferences. nih.gov
Despite these similarities, the mass spectrometer can easily distinguish between the analyte and the ISTD due to the mass difference imparted by the four deuterium (B1214612) atoms. nih.gov By calculating the ratio of the analyte's signal to the ISTD's signal, analysts can achieve highly accurate and precise quantification of the drug or metabolite in the biological sample, a critical requirement for robust pharmacokinetic and clinical studies. nih.govnih.gov
| Property | Analyte (Carboxy Primaquine) | Internal Standard (this compound) | Significance for Bioanalysis |
| Chemical Structure | C₁₅H₁₈N₂O₃ | C₁₅H₁₄D₄N₂O₃ | Nearly identical chemical behavior. acs.org |
| Chromatographic Retention Time | t | ≈ t | Co-elution allows for precise timing and correction. nih.gov |
| Extraction Efficiency | E | ≈ E | Corrects for sample loss during preparation. researchgate.net |
| Mass-to-Charge Ratio (m/z) | m | m + 4 | Allows for distinct detection by mass spectrometry. nih.gov |
Application in Pharmacokinetic Modeling and Simulation Research
High-quality bioanalytical data is the foundation of reliable pharmacokinetic (PK) modeling and simulation. nih.gov The use of this compound as an internal standard ensures the generation of precise and accurate concentration-time data for carboxy primaquine (B1584692), the major metabolite of primaquine. nih.govmdpi.com This data is indispensable for developing and refining sophisticated PK models that describe the dynamic processes of drug and metabolite absorption, distribution, metabolism, and elimination. nih.govnih.gov
Mechanistic PK models, often developed using data from studies with isotopically labeled compounds, can simulate the complex interplay between primaquine and carboxy primaquine. nih.govresearchgate.net For example, drug-metabolite compartment models are used to characterize the conversion of primaquine to carboxy primaquine and their subsequent elimination. nih.govmdpi.com
Accurate data allows modelers to:
Estimate Key PK Parameters: Precisely calculate parameters such as clearance, volume of distribution, and elimination half-life for both the parent drug and its metabolite. mdpi.comtropmedres.ac
Investigate Covariate Effects: Determine how factors like body weight, genetics (e.g., CYP2D6 enzyme activity), and co-administered drugs influence the pharmacokinetics of primaquine and carboxy primaquine. mdpi.com
Simulate Different Scenarios: Predict drug and metabolite concentrations under various conditions, which can inform strategies for malaria treatment and transmission blocking. nih.gov
By providing the high-fidelity data needed to build and validate these models, the application of this compound in bioanalysis directly contributes to a deeper, quantitative understanding of a drug's behavior in the body, ultimately supporting more effective and safer use of medicines. nih.govnih.govresearchgate.net
Pharmacokinetic Research Insights from Carboxy Primaquine Studies
Comparative Pharmacokinetic Profiles of Carboxy Primaquine (B1584692) and Primaquine in Research Models
Primaquine is rapidly metabolized in the body, with its major, though inactive, metabolite being carboxy primaquine. nih.gov Research has consistently shown that the pharmacokinetic profile of carboxy primaquine differs significantly from its parent drug, primaquine. The concentration of carboxy primaquine in plasma can be up to 10 times higher than that of primaquine itself. nih.govresearchgate.net
Following oral administration, primaquine is absorbed quickly, reaching its peak plasma concentration (Cmax) relatively fast. researchgate.net Studies in human subjects have shown the time to reach Cmax (Tmax) for primaquine is typically between 1 and 3 hours. nih.govclinicaltrials.gov In one study with Korean vivax malaria patients, the Tmax for primaquine was 1.5 hours, with a Cmax of 0.28 µg/mL. nih.gov Another study in Indian patients reported a mean Tmax of 2.3 hours and a Cmax of 50.7 ng/mL after a single oral dose. nih.gov
In contrast, its metabolite, carboxy primaquine, reaches its peak concentration much later. The Tmax for carboxy primaquine generally falls within the range of 4 to 12 hours. researchgate.netresearchgate.net In the aforementioned study of Korean patients, the Tmax for carboxy primaquine was 4 hours, with a Cmax of 0.32 µg/mL. nih.gov This delayed peak indicates the time required for the metabolic conversion of primaquine to carboxy primaquine. researchgate.netnih.gov
The elimination half-life (t½) of primaquine is relatively short, generally ranging from 4 to 9 hours, indicating rapid clearance from the plasma. nih.govresearchgate.net Specific studies have reported mean elimination half-lives for primaquine of approximately 3.76 hours, 5.6 hours, and 7.42 hours in different populations. nih.govnih.govnih.gov
Carboxy primaquine exhibits a significantly longer elimination half-life, reflecting its slower elimination from the body. nih.gov Reported half-life values for carboxy primaquine are considerably more variable and substantially longer than those for primaquine. For instance, one study noted a half-life of 15.7 hours. nih.gov Another, more recent population pharmacokinetic model suggested a much longer terminal elimination half-life of approximately 19.5 days, noting that shorter sampling periods in previous studies might have underestimated the true half-life. nih.gov This extended half-life means that carboxy primaquine accumulates in the body with repeated dosing, unlike the parent drug. nih.govnih.gov
The Area Under the Concentration-Time Curve (AUC), which represents total drug exposure over time, is substantially greater for carboxy primaquine than for primaquine. Following an initial dose of primaquine, the AUC for carboxy primaquine has been observed to be approximately 11-fold higher than that of the parent drug. nih.gov This highlights that despite being an inactive metabolite, carboxy primaquine is the predominant primaquine-related substance circulating in the bloodstream over time. nih.gov Studies have also demonstrated that the relationship between dose size and AUC is linear for both primaquine and its carboxylic acid metabolite. nih.gov
Primaquine has a large apparent volume of distribution (Vd), estimated at around 292 L in one study and with a mean of 3 L/kg in another, indicating extensive distribution into body tissues. nih.govnih.gov Its systemic clearance is correspondingly high, with a reported mean total body clearance of 37.6 L/h. nih.gov
In contrast, pharmacokinetic modeling suggests that carboxy primaquine has a smaller volume of distribution, estimated at 30.1 L. mdpi.com Its clearance is also significantly lower, estimated to be around 1.3 L/h, which is consistent with its much longer elimination half-life. mdpi.com
| Parameter | Primaquine | Carboxy Primaquine |
|---|---|---|
| Tmax (Time to Peak Concentration) | 1-3 hours clinicaltrials.gov | 4-12 hours researchgate.net |
| t½ (Elimination Half-life) | 4-9 hours nih.gov | ~15.7 hours to 19.5 days nih.govnih.gov |
| AUC (Total Drug Exposure) | Significantly lower than metabolite | ~11-fold higher than primaquine nih.gov |
| Volume of Distribution (Vd) | ~292 L nih.gov | ~30.1 L mdpi.com |
| Systemic Clearance (CL) | ~37.6 L/h nih.gov | ~1.3 L/h mdpi.com |
Distribution Characteristics of Carboxy Primaquine in Biological Compartments
Following the metabolism of primaquine, carboxy primaquine becomes the major metabolite found in human plasma. nih.gov While primaquine itself distributes extensively into tissues such as the liver, its metabolite carboxy primaquine is found in significant amounts in the plasma. nih.govnih.gov
Studies in mouse models provide more detailed insights into tissue distribution. In these models, carboxy primaquine was detected in plasma and all analyzed organs, including the liver, lungs, kidneys, and brain, with the exception of the spleen. nih.gov Research comparing the enantiomers (different spatial arrangements of the molecule) of primaquine showed that the R-(-)-primaquine enantiomer was more efficiently converted to carboxy primaquine, leading to higher levels of the metabolite in all tissues (over 10 times greater in the liver and 3.5 times greater in the plasma) compared to the S-(+)-primaquine enantiomer. malariaworld.orgresearchgate.net Despite the parent drug concentrating more in the liver, the concentrations of carboxy primaquine are often higher in the plasma than in the liver. nih.gov Neither primaquine nor carboxy primaquine appear to accumulate in blood cells. nih.gov
Excretion Profiles of Carboxy Primaquine and Related Metabolites
The excretion of primaquine primarily occurs after extensive metabolism. wikipedia.org Very little of the parent drug is eliminated unchanged. Studies have shown that less than 1% of a primaquine dose is recovered in the urine over a 24-hour period. researchgate.net
The excretion pathway for carboxy primaquine is less direct. Despite being the main metabolite in the bloodstream, carboxy primaquine itself has not been detected in urine. researchgate.netnih.gov This indicates that it undergoes further metabolic transformations before it is ultimately excreted from the body. researchgate.netclinicaltrials.gov The specific subsequent metabolites and their final excretion routes are not fully characterized.
Population Pharmacokinetic Studies of Primaquine and Carboxy Primaquine in Research Cohorts
Population pharmacokinetic (PK) modeling has been instrumental in understanding the variability in concentrations of primaquine and its main metabolite, carboxy primaquine, among different groups of individuals. These studies utilize data from research cohorts to estimate typical PK parameters and identify factors, known as covariates, that contribute to inter-individual differences in drug exposure.
One study involving 28 African males characterized the population pharmacokinetic properties of primaquine, carboxy primaquine, and primaquine carbamoyl-glucuronide. The data for all three compounds were best described by a one-compartment disposition model with a transit-absorption model. nih.govresearchgate.net In this analysis, body weight was identified as a significant covariate and was implemented as an allometric function on clearance and volume parameters for all compounds. nih.govresearchgate.net However, other tested covariates did not show a significant effect on the pharmacokinetic parameters. nih.govresearchgate.net
In a study conducted with 24 Korean subjects, a minimal physiology-based pharmacokinetic model connected with a liver compartment was developed for primaquine and carboxy primaquine. mdpi.comdoaj.org This research identified both body weight and the CYP2D6 activity score as significant factors influencing the clearance of primaquine. mdpi.comdoaj.org Similarly, research in African children has highlighted that age and body weight are major determinants of both primaquine and carboxy primaquine plasma levels. nih.gov Studies have consistently shown that younger children exhibit lower exposures to both the parent drug and its primary metabolite compared to adults, even with linear weight-based dosing. nih.govnih.gov
Further research has extended to specialized populations, such as lactating women and their breastfed infants. A pharmacokinetic model developed using data from venous, capillary, and breast milk samples predicted that infant exposure to primaquine and carboxy primaquine is minimal, amounting to less than 1% of the exposure in the mother. springernature.com
The following table summarizes key findings from various population pharmacokinetic studies.
| Research Cohort | PK Model Description | Key Findings and Covariates |
| African Males | One-compartment disposition kinetics with a transit-absorption model. nih.govresearchgate.net | Body weight was a significant covariate influencing clearance and volume of distribution. nih.govresearchgate.net |
| Korean Adults | Minimal physiology-based pharmacokinetic model with a liver compartment. mdpi.com | Body weight and CYP2D6 activity score significantly influenced primaquine clearance. mdpi.comdoaj.org |
| African Children | Physiological population pharmacokinetic model. nih.gov | Age, body weight, and CYP2D6 genotype influenced plasma levels of primaquine and carboxy primaquine. nih.gov |
| Children vs. Adults | Not specified. | Younger children have lower plasma concentrations of both primaquine and carboxy primaquine than adults. nih.gov |
| Lactating Women | Mother-to-infant model based on venous, capillary, and breast milk data. springernature.com | Predicted infant exposure to primaquine and carboxy primaquine is less than 1% of maternal exposure. springernature.com |
Influence of Genetic Polymorphisms on Carboxy Primaquine Formation Kinetics in Research Settings
The formation of carboxy primaquine, the principal but biologically inert metabolite of primaquine, is a critical pathway in the drug's disposition. nih.govresearchgate.net Research has established that this metabolic step—oxidative deamination of the parent compound—is primarily mediated by the enzyme monoamine oxidase-A (MAO-A). nih.govresearchgate.netresearchgate.net Concurrently, primaquine is metabolized via a separate pathway by the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme to form hydroxylated metabolites considered essential for its therapeutic activity. nih.govnih.gov The interplay between these two pathways means that genetic variations affecting CYP2D6 activity can indirectly influence the kinetics of carboxy primaquine formation.
Studies in research settings have demonstrated that individuals with genetic polymorphisms that result in decreased or absent CYP2D6 enzyme activity—categorized as intermediate or poor metabolizers—exhibit reduced clearance of primaquine. nih.govubctropicalmedicine.com This leads to significantly higher plasma concentrations of the parent drug. nih.govnih.gov As a consequence of this elevated primaquine availability, more substrate is shunted towards the MAO-A pathway, resulting in higher plasma concentrations of carboxy primaquine. nih.govnih.gov
This relationship was clearly shown in a study using mouse models with differential CYP2D6 metabolism. nih.gov Mice with decreased CYP2D6 activity had increased exposure to both parent primaquine and carboxy primaquine. nih.gov These findings are consistent with human studies, where poor metabolizer CYP2D6 alleles were found to be associated with higher plasma concentrations of both primaquine and carboxy primaquine. nih.gov
While the influence of CYP2D6 is well-documented, research into the direct impact of genetic variations in the MAO-A enzyme itself has yielded more varied results. One study reported that a specific genetic variation in MAO-A (rs6323) was linked to a reduced rate of metabolism of primaquine to carboxy primaquine in healthy volunteers. nih.gov However, another investigation into MAO-A polymorphisms did not find a significant effect on carboxy primaquine to primaquine ratios based on the tested allele groups. researchgate.net
The table below outlines the observed effects of genetic polymorphisms on the pharmacokinetics of primaquine and carboxy primaquine.
| Gene | Genotype / Phenotype | Effect on Primaquine (Parent Drug) | Effect on Carboxy Primaquine (Metabolite) |
| CYP2D6 | Poor Metabolizer (PM) / Intermediate Metabolizer (IM) | Increased plasma concentrations and reduced clearance. nih.govnih.govubctropicalmedicine.com | Increased plasma concentrations. nih.govnih.gov |
| CYP2D6 | Normal Metabolizer (NM) | Lower plasma concentrations compared to PM/IM phenotypes. semanticscholar.org | Lower Cmax compared to PM/IM phenotypes. semanticscholar.org |
| MAO-A | rs6323 variant | Not specified. | Associated with reduced metabolism to carboxy primaquine. nih.gov |
In Vitro and Preclinical Research Applications of Carboxy Primaquine D4
Metabolic Profiling in Primary Human Hepatocyte Culture Models
Primary human hepatocytes are a cornerstone in vitro model for studying drug metabolism, providing a close representation of hepatic functions in humans. In the context of Primaquine (B1584692) research, these models are used to investigate the pathways of its biotransformation. Studies with cryopreserved human hepatocytes have revealed two main metabolic routes for Primaquine: oxidative deamination of the terminal amine on the side chain and hydroxylation of the quinoline (B57606) moiety. nih.govresearchgate.net
The oxidative deamination pathway leads to the formation of Carboxy Primaquine. Research has demonstrated that this metabolic process is enantioselective. When the individual enantiomers of Primaquine were incubated with human hepatocytes, Carboxy Primaquine was preferentially generated from the (–)-Primaquine enantiomer. nih.gov The use of Carboxy Primaquine-d4 as an internal standard is crucial in these experiments to accurately quantify the rate and extent of Carboxy Primaquine formation over time, allowing for the determination of key metabolic parameters.
A study characterizing the differential metabolism of Primaquine enantiomers in human hepatocytes yielded detailed kinetic data. The findings highlighted the significantly different metabolic fates of (+)-Primaquine and (–)-Primaquine, with the latter being more rapidly converted to Carboxy Primaquine. nih.gov
| Parameter | (+)-Primaquine | (–)-Primaquine |
|---|---|---|
| Initial Half-life (min) | 217 | 65 |
| Elimination Rate Constant (λ) (h⁻¹) | 0.19 | 0.64 |
| Intrinsic Clearance (Clint) (µL/min)/million cells | 2.55 | 8.49 |
| Up-scaled Clint (mL/min)/kg | 6.49 | 21.6 |
Characterization in Animal Models for Research Pharmacokinetics
Animal models are essential for understanding the pharmacokinetic profile of a drug before human trials. These preclinical studies evaluate a drug's absorption, distribution, metabolism, and excretion (ADME). For Primaquine, animal models have been used to characterize the plasma concentrations of both the parent drug and its major metabolite, Carboxy Primaquine. researchgate.net
In these pharmacokinetic studies, blood samples are collected at various time points after drug administration and analyzed, typically using LC-MS/MS. The inclusion of this compound as an internal standard during this analysis is a standard procedure to ensure the accuracy and precision of the measured Carboxy Primaquine concentrations. This allows for a reliable characterization of the metabolite's formation and elimination kinetics.
For example, a preclinical pharmacokinetic analysis was conducted in a mouse model with G6PD deficiency to assess Primaquine and Carboxy Primaquine levels. The data from this study demonstrate that Carboxy Primaquine is the major circulating metabolite, with concentrations significantly higher than the parent drug. researchgate.net
| Primaquine Dose | Time Post-Treatment | Primaquine Conc. (ng/mL) | Carboxy Primaquine Conc. (ng/mL) |
|---|---|---|---|
| 12.5 mpk | 45 min | 16.5 | 160.8 |
| 120 min | 13.8 | 128.0 | |
| 6.25 mpk | 45 min | 11.3 | 169.6 |
| 120 min | 8.9 | 74.0 |
Mechanistic Investigations of Drug-Drug Interactions Affecting Primaquine Metabolism and Carboxy Primaquine Formation
Primaquine is often administered as part of a combination therapy for malaria, making it crucial to understand potential drug-drug interactions (DDIs). Research has focused on how co-administered antimalarial drugs might affect the enzymes responsible for Primaquine metabolism, thereby altering the formation of Carboxy Primaquine. These investigations utilize both in vitro systems, such as human liver microsomes, and clinical studies in human volunteers. nih.govnih.gov
An in vitro study using human liver microsomes investigated the effect of various antimalarials on the formation of Carboxy Primaquine. nih.gov The results indicated that the formation is dependent on cytochrome P450 enzymes. nih.gov In such studies, this compound is the analytical standard that enables researchers to precisely quantify the inhibition or induction of Carboxy Primaquine production in the presence of other drugs.
Clinical DDI studies have also been conducted. One study in healthy volunteers found that co-administration of Primaquine with chloroquine (B1663885), dihydroartemisinin/piperaquine (B10710), or pyronaridine/artesunate did not significantly affect the pharmacokinetics of Carboxy Primaquine. nih.gov However, a separate study in patients with vivax malaria showed that increasing plasma concentrations of chloroquine and piperaquine were associated with higher concentrations of both Primaquine and Carboxy Primaquine. nih.govnih.gov The precise quantification of Carboxy Primaquine, facilitated by this compound, is paramount to accurately interpreting the outcomes of these complex interaction studies.
| Co-administered Drug | Study Model | Effect on Carboxy Primaquine Formation/Concentration | Reference |
|---|---|---|---|
| Ketoconazole | Human Liver Microsomes | Marked inhibition | nih.gov |
| Mefloquine | Human Liver Microsomes | Inhibition (Kᵢ = 52.5 µM) | nih.gov |
| Quinine | Human Liver Microsomes | No significant inhibition | nih.gov |
| Artemether | Human Liver Microsomes | No significant inhibition | nih.gov |
| Artesunate | Human Liver Microsomes | No significant inhibition | nih.gov |
| Halofantrine | Human Liver Microsomes | No significant inhibition | nih.gov |
| Chloroquine | Human Liver Microsomes | No significant inhibition | nih.gov |
| Chloroquine | Healthy Volunteers | No significant effect | nih.gov |
| Dihydroartemisinin/piperaquine | Healthy Volunteers | No significant effect | nih.gov |
| Pyronaridine/artesunate | Healthy Volunteers | No significant effect | nih.gov |
| Chloroquine | Vivax Malaria Patients | Increased concentration | nih.gov |
| Piperaquine | Vivax Malaria Patients | Increased concentration | nih.gov |
Q & A
Basic: How should researchers design experiments to characterize the physicochemical properties of Carboxy Primaquine-d4 (Major)?
Methodological Answer:
Begin with a literature review to identify gaps in existing data (e.g., solubility, stability, or spectral profiles) . Use controlled experiments to measure properties under standardized conditions (pH, temperature). For example:
- Solubility: Perform titrations in polar/non-polar solvents and validate via HPLC with deuterium-specific detection .
- Stability: Conduct accelerated degradation studies (e.g., exposure to light, heat, or oxidative agents) and analyze degradation products via LC-MS/MS .
Document raw data in appendices and highlight processed results in tables for reproducibility .
Advanced: What strategies resolve contradictions in reported pharmacokinetic data for this compound (Major) across studies?
Methodological Answer:
Analyze experimental variables causing discrepancies:
- Sample Preparation: Compare deuterium labeling efficiency (e.g., >98% purity thresholds) and storage conditions (e.g., -80°C vs. ambient) .
- Analytical Techniques: Cross-validate results using orthogonal methods (e.g., NMR for structural confirmation vs. mass spectrometry for quantification) .
Apply statistical models (e.g., ANOVA) to isolate confounding factors and publish negative results to clarify reproducibility challenges .
Basic: What analytical methods are most reliable for quantifying this compound (Major) in biological matrices?
Methodological Answer:
Optimize LC-MS/MS protocols with deuterated internal standards to correct for matrix effects . Validate methods per ICH guidelines:
- Linearity: Test across 3–5 orders of magnitude.
- Recovery Rates: Compare spiked vs. endogenous samples .
Include calibration curves and limit-of-detection data in supplementary materials .
Advanced: How can researchers investigate the metabolic pathways of this compound (Major) to differentiate host vs. microbial contributions?
Methodological Answer:
Use isotope tracing in dual-model systems:
- In Vitro: Incubate with liver microsomes (human/rodent) and monitor deuterium retention via HR-MS .
- In Vivo: Administer to germ-free vs. conventional animal models and compare metabolite profiles .
Leverage computational tools (e.g., MetaboAnalyst) to map pathways and identify novel intermediates .
Basic: What are the best practices for ensuring the stability of this compound (Major) during long-term storage?
Methodological Answer:
Conduct stability-indicating studies:
- Thermal Stability: Store aliquots at -20°C, -80°C, and ambient conditions; assay monthly via HPLC .
- Light Sensitivity: Use amber vials and compare degradation rates under UV vs. dark conditions .
Publish stability data with Arrhenius plots to predict shelf-life .
Advanced: How can deuterium isotope effects in this compound (Major) influence its pharmacokinetic-pharmacodynamic (PK-PD) correlations?
Methodological Answer:
Design comparative studies with non-deuterated analogs:
- Kinetic Isotope Effects (KIEs): Measure rate constants (e.g., CYP450-mediated metabolism) using tandem mass spectrometry .
- PD Modeling: Corporate KIE data into compartmental models to predict dose-response shifts .
Report deviations from classical deuterium effects (e.g., steric hindrance altering binding affinity) .
Basic: How should researchers validate the synthetic route for this compound (Major) to ensure isotopic purity?
Methodological Answer:
- Stepwise Analysis: Use NMR (¹H/²H) and IR spectroscopy to confirm deuterium incorporation at specific positions .
- Byproduct Screening: Employ high-resolution MS to detect non-deuterated impurities (<2%) .
Include synthetic schematics and purity certificates in supplementary data .
Advanced: What experimental frameworks address the ethical and technical challenges of studying this compound (Major) in vulnerable populations?
Methodological Answer:
Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Ethical Compliance: Partner with institutional review boards (IRBs) to design minimized-risk protocols (e.g., microdosing trials) .
- Technical Mitigation: Use surrogate biomarkers (e.g., plasma metabolites) to reduce invasive sampling .
Publish ethical considerations and informed consent templates for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
